molecular formula C12H13NO3 B12642319 1-(4-Nitrophenyl)hex-1-en-3-one CAS No. 921206-23-7

1-(4-Nitrophenyl)hex-1-en-3-one

Cat. No.: B12642319
CAS No.: 921206-23-7
M. Wt: 219.24 g/mol
InChI Key: PFNFAFFIMARDSY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)hex-1-en-3-one is an organic compound characterized by the presence of a nitrophenyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nitrophenyl)hex-1-en-3-one can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and hexan-3-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)hex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)hex-1-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)but-1-en-3-one: Similar structure but with a shorter carbon chain.

    1-(4-Nitrophenyl)pent-1-en-3-one: Similar structure but with a different carbon chain length.

    4-Nitrochalcone: Contains a similar nitrophenyl group but with a different overall structure.

Uniqueness

1-(4-Nitrophenyl)hex-1-en-3-one is unique due to its specific combination of a nitrophenyl group and a hexenone backbone, which imparts distinct chemical and biological properties

Properties

CAS No.

921206-23-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(4-nitrophenyl)hex-1-en-3-one

InChI

InChI=1S/C12H13NO3/c1-2-3-12(14)9-6-10-4-7-11(8-5-10)13(15)16/h4-9H,2-3H2,1H3

InChI Key

PFNFAFFIMARDSY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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